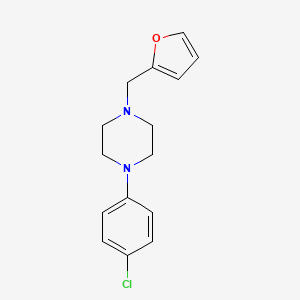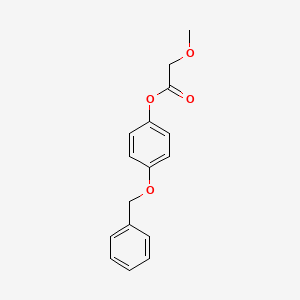
4-(benzyloxy)phenyl methoxyacetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(Benzyloxy)phenyl methoxyacetate is an organic compound that belongs to the class of phenyl ethers It is characterized by a benzyloxy group attached to a phenyl ring, which is further connected to a methoxyacetate group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(benzyloxy)phenyl methoxyacetate typically involves the following steps:
Preparation of 4-(benzyloxy)phenol: This can be achieved by reacting phenol with benzyl chloride in the presence of a base such as sodium hydroxide.
Esterification: The 4-(benzyloxy)phenol is then reacted with methoxyacetyl chloride in the presence of a base like pyridine to form this compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar steps but on a larger scale, with optimizations for yield and purity. This might include the use of continuous flow reactors and more efficient separation techniques.
Chemical Reactions Analysis
Types of Reactions
4-(Benzyloxy)phenyl methoxyacetate can undergo various chemical reactions, including:
Oxidation: The benzyloxy group can be oxidized to form a corresponding benzoic acid derivative.
Reduction: The ester group can be reduced to an alcohol.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Lithium aluminum hydride or sodium borohydride are common reducing agents.
Substitution: Electrophilic reagents like bromine or nitric acid can be used under acidic conditions.
Major Products
Oxidation: 4-(Benzyloxy)benzoic acid.
Reduction: 4-(Benzyloxy)phenyl methanol.
Substitution: Various substituted derivatives depending on the electrophile used.
Scientific Research Applications
4-(Benzyloxy)phenyl methoxyacetate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It can be used in the study of enzyme interactions and as a potential inhibitor.
Medicine: Research is ongoing into its potential as a pharmaceutical intermediate.
Industry: It may be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-(benzyloxy)phenyl methoxyacetate involves its interaction with various molecular targets. For example, in biological systems, it may act as an inhibitor by binding to active sites of enzymes, thereby blocking their activity. The pathways involved would depend on the specific enzyme or receptor it interacts with.
Comparison with Similar Compounds
Similar Compounds
- 4-(Benzyloxy)phenyl acetic acid
- 4-(Benzyloxy)phenyl methanol
- 4-(Benzyloxy)benzoic acid
Uniqueness
4-(Benzyloxy)phenyl methoxyacetate is unique due to its specific functional groups, which confer distinct reactivity and potential applications. Its methoxyacetate group, in particular, allows for unique esterification reactions that are not possible with similar compounds.
Properties
IUPAC Name |
(4-phenylmethoxyphenyl) 2-methoxyacetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16O4/c1-18-12-16(17)20-15-9-7-14(8-10-15)19-11-13-5-3-2-4-6-13/h2-10H,11-12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RBYRQMJSCBUYSE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC(=O)OC1=CC=C(C=C1)OCC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
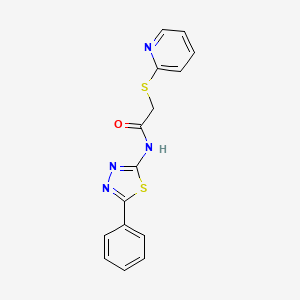
![7-(2-methoxyethyl)-2-[2-(phenylsulfonyl)ethyl]-2,7-diazaspiro[4.5]decan-6-one](/img/structure/B5683616.png)
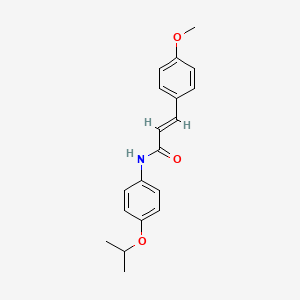
![2-hydroxy-N-(rel-(3R,4S)-4-isopropyl-1-{[6-(trifluoromethyl)-3-pyridinyl]methyl}-3-pyrrolidinyl)acetamide hydrochloride](/img/structure/B5683634.png)
![3-[2-oxo-2-(2-oxo-3-phenyl-1,8-diazaspiro[4.5]dec-8-yl)ethyl]-2,4-imidazolidinedione](/img/structure/B5683640.png)
![2-[(4,6-Diethoxy-1,3,5-triazin-2-yl)amino]-2-methylpropan-1-ol](/img/structure/B5683641.png)

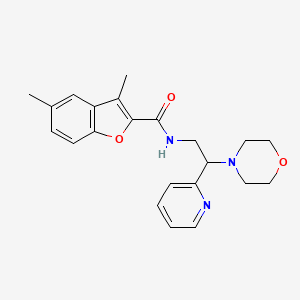
![4-{[(2Z)-1-OXO-1,2,3,4-TETRAHYDRONAPHTHALEN-2-YLIDENE]METHYL}PHENYL ACETATE](/img/structure/B5683662.png)
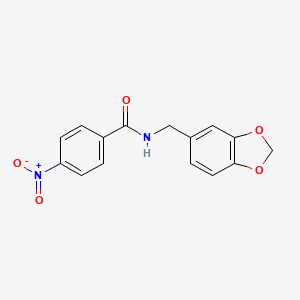
![2-methoxy-N-({5-[(4-methyl-1H-imidazol-2-yl)methyl]-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepin-2-yl}methyl)acetamide](/img/structure/B5683674.png)
![N-{4-[(4,6-dimethyl-2-pyrimidinyl)oxy]phenyl}acetamide](/img/structure/B5683682.png)
![4-(2,5-dioxopyrrolidin-1-yl)-N-[5-(2-methylpropyl)-1,3,4-thiadiazol-2-yl]butanamide](/img/structure/B5683699.png)
